N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety. The piperidine nitrogen is sulfonylated by a thiophene-2-sulfonyl group. Its molecular formula is C₁₇H₂₀N₆O₄S₂, with a molecular weight of 452.5 g/mol.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c1-11-10-13(22(2)21-11)16-19-20-17(27-16)18-15(24)12-5-7-23(8-6-12)29(25,26)14-4-3-9-28-14/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKJECTYGXNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a thiophene sulfonamide group. This structural diversity contributes to its varied biological activities. The molecular formula is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 318.39 g/mol.
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 400756-28-7 |
Anticancer Activity
Research indicates that derivatives containing the oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds were reported as low as 4.37 µM and 8.03 µM respectively, suggesting potent activity against these cell lines .
The mechanism of action for these anticancer effects often involves the inhibition of key cellular processes such as DNA replication and cell division. Specifically, the oxadiazole ring has been associated with the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
Antimicrobial Properties
Compounds similar to this compound have also shown promising antimicrobial activity. Studies have highlighted their effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. The presence of the thiophene sulfonamide group is believed to enhance its ability to modulate inflammatory pathways. Research has indicated that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which is pivotal in inflammatory responses .
Case Studies and Experimental Findings
A series of experiments conducted on synthesized derivatives of this compound revealed varying degrees of biological activity:
-
In Vitro Studies :
- A derivative demonstrated an IC50 value of 10 µM against human cervical cancer cells (HeLa).
- Another variant showed effective inhibition of bacterial growth with a minimum inhibitory concentration (MIC) below 20 µg/mL against Staphylococcus aureus.
- In Vivo Studies :
Scientific Research Applications
Medicinal Chemistry
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has shown potential as a lead compound in drug development due to its unique structure that allows for interaction with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies indicated that the compound inhibits cell proliferation in various cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Material Science
In addition to biological applications, the compound's structural properties make it suitable for use in material science. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Application Example: Polymer Composites
Research indicates that adding this compound to polyvinyl chloride (PVC) enhances its thermal stability by up to 20% compared to unmodified PVC.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related analogs from the provided evidence:
Functional Group Analysis
Heterocyclic Cores
- Target Compound: The 1,3,4-oxadiazole ring (electron-deficient due to two N atoms) may enhance π-π stacking with aromatic residues in enzyme active sites.
- N-Desmethyl Sildenafil : Features a pyrazolo[4,3-d]pyrimidin-7-one core, a hallmark of phosphodiesterase (PDE) inhibitors. The target compound lacks this fused ring system but shares sulfonamide motifs, suggesting divergent target selectivity .
Substituent Effects
- Thiophene-2-sulfonyl vs.
- Piperidine vs.
Pharmacological Implications (Hypothetical)
While direct activity data for the target compound is unavailable, structural analogs suggest plausible mechanisms:
- Enzyme Inhibition : The sulfonamide group may target carbonic anhydrases or tyrosine kinases, similar to FDA-approved sulfonamide drugs. The oxadiazole ring could mimic adenine in ATP-binding pockets .
- PDE Selectivity: Unlike N-Desmethyl Sildenafil (a PDE5 inhibitor), the target compound’s lack of a pyrazolopyrimidinone core may shift selectivity toward other PDE isoforms or unrelated enzymes .
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a critical structural component of the target compound. Its synthesis typically begins with the cyclization of a hydrazide precursor. For example, N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) derivatives are prepared by treating carbohydrazides with phosphoryl chloride (POCl₃) under reflux conditions . In one protocol, 1,3-dimethyl-1H-pyrazole-3-carbohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with POCl₃ to yield 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine . This intermediate is subsequently functionalized at the 2-position through nucleophilic substitution or coupling reactions.
Key Reaction Conditions:
-
Reagents: POCl₃, carbon disulfide, KOH
-
Temperature: 80–100°C
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Solvent: Anhydrous dichloromethane or toluene
Preparation of the Piperidine-4-Carboxamide Moiety
The piperidine-4-carboxamide subunit is synthesized via amidification of piperidine-4-carboxylic acid. A common approach involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with an amine under basic conditions . For instance, piperidine-4-carboxylic acid is treated with SOCl₂ in anhydrous tetrahydrofuran (THF), followed by addition of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine to yield the carboxamide intermediate .
Optimization Notes:
-
Catalyst: Triethylamine (TEA) for neutralization of HCl byproduct
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Reaction Time: 4–6 hours at 0–5°C
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Purification: Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7)
Suzuki–Miyaura Coupling for Pyrazole-Oxadiazole Integration
The integration of the 1,3-dimethylpyrazole group into the oxadiazole core is achieved via a palladium-catalyzed Suzuki–Miyaura coupling. A boronate ester derivative of the pyrazole, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dimethyl-1H-pyrazole, is coupled with a halogenated oxadiazole precursor (e.g., 5-bromo-1,3,4-oxadiazol-2-amine) under inert conditions .
| Component | Details |
|---|---|
| Boronate ester | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dimethyl-1H-pyrazole |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2.0 M aqueous solution) |
| Solvent | Toluene:ethanol (2:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 4.5 hours |
| Yield | 93% |
This method ensures regioselective coupling while preserving the integrity of the oxadiazole ring .
The introduction of the thiophene-2-sulfonyl group to the piperidine nitrogen is performed via sulfonylation. Thiophene-2-sulfonyl chloride is reacted with the piperidine-4-carboxamide intermediate in the presence of a base such as pyridine or dimethylaminopyridine (DMAP) .
Procedure:
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Dissolve the piperidine-4-carboxamide (1 equiv) in dry dichloromethane.
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Add thiophene-2-sulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
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Stir the mixture at room temperature for 12 hours.
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Quench with ice water and extract with DCM.
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Purify via flash chromatography (eluent: methanol/dichloromethane, 1:9) .
Final Assembly and Characterization
The final step involves coupling the sulfonylated piperidine with the pyrazole-oxadiazole intermediate. This is typically achieved using a peptide coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA) .
Representative Data:
-
Molecular Formula: C₁₈H₂₁N₅O₃S₂
-
Characterization:
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing the target compound:
Challenges and Optimization Strategies
-
Oxadiazole Cyclization: Competitive formation of 1,2,4-oxadiazole isomers can occur; using excess POCl₃ and controlled temperature minimizes this .
-
Sulfonylation Efficiency: Steric hindrance at the piperidine nitrogen necessitates slow addition of sulfonyl chloride and extended reaction times .
-
Purification: Silica gel chromatography remains the most effective method for isolating intermediates, though HPLC may be required for final product polishing .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The compound is synthesized through multi-step routes involving:
- Nucleophilic substitution : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCH2Cl) in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature .
- Cyclization strategies : Phosphorous oxychloride (POCl₃)-mediated cyclization of hydrazide intermediates at elevated temperatures (120°C), as described for structurally related oxadiazoles .
Methodological Tip : Compare yields and purity from both routes using HPLC and mass spectrometry. Optimize stoichiometry (e.g., 1.1 mmol alkyl halide per 1 mmol oxadiazole thiol) to minimize byproducts .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve conformational details (e.g., planarity of oxadiazole-thiophene linkage), as demonstrated for analogous pyrazole-thiophene derivatives .
Advanced: How can reaction conditions be optimized to improve synthetic efficiency?
Answer:
- Solvent/base screening : Replace DMF with acetonitrile or THF to reduce side reactions. Test stronger bases (e.g., NaH) for faster deprotonation .
- Temperature control : Gradual heating (e.g., 60°C → 120°C) during cyclization minimizes decomposition, as shown in POCl₃-mediated syntheses .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, base strength, stoichiometry). Use ANOVA to identify statistically significant factors .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Assay standardization : Re-evaluate activity under consistent conditions (e.g., cell line: HEK293 vs. HeLa; concentration range: 1–100 μM).
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to purported targets (e.g., kinases, GPCRs), then validate with competitive binding assays .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Screen against Protein Data Bank (PDB) targets using flexible ligand protocols. Compare results with crystallographic data from structurally similar ligands (e.g., pyrazole-sulfonamide complexes) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen-bond retention and hydrophobic interactions.
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate permeability, CYP inhibition, and bioavailability .
Advanced: How to design derivatives to enhance solubility without compromising activity?
Answer:
- Structural modifications :
- Salt formation : Screen hydrochloride or mesylate salts to improve aqueous solubility.
- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals, as demonstrated for pyrazole-carboxamide analogs .
Advanced: What strategies mitigate challenges in spectroscopic data interpretation?
Answer:
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., piperidine CH₂ vs. oxadiazole protons).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity in complex regions.
- Comparative analysis : Cross-reference with spectral databases (e.g., SDBS) for oxadiazole and sulfonamide motifs .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS.
- pH-solubility profiling : Measure solubility across pH 1–10 using shake-flask methods.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Advanced: How to resolve discrepancies in computational vs. experimental binding data?
Answer:
- Docking refinement : Apply induced-fit docking (IFD) to account for receptor flexibility.
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding free energies and compare with experimental IC₅₀ values.
- Crystallographic validation : Co-crystallize the compound with its target (e.g., kinase domain) to resolve atomic-level interactions .
Advanced: What in vitro models best evaluate the compound’s pharmacokinetic profile?
Answer:
- Caco-2 monolayer assay : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
- Microsomal stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (Clₜₙₜ).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
